Butan-2-yl methyl carbonate
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Overview
Description
Butan-2-yl methyl carbonate, also known as methyl sec-butyl carbonate, is an organic compound with the molecular formula C6H12O3. It is a carbonate ester derived from butan-2-ol and methyl chloroformate. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-yl methyl carbonate can be synthesized through the reaction of butan-2-ol with methyl chloroformate. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction is as follows:
Butan-2-ol+Methyl chloroformate→Butan-2-yl methyl carbonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to butan-2-ol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Reduction: It can be reduced to butan-2-ol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Butan-2-ol and carbon dioxide.
Transesterification: Different carbonate esters.
Reduction: Butan-2-ol.
Scientific Research Applications
Butan-2-yl methyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbonate esters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of butan-2-yl methyl carbonate involves its ability to act as a carbonylating agent. It can transfer the carbonate group to nucleophiles, forming new carbon-oxygen bonds. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon in the carbonate group.
Comparison with Similar Compounds
Similar Compounds
Dimethyl carbonate: Another carbonate ester with similar reactivity but different physical properties.
Ethyl methyl carbonate: Similar in structure but with an ethyl group instead of a butan-2-yl group.
Propyl methyl carbonate: Similar in structure but with a propyl group instead of a butan-2-yl group.
Uniqueness
Butan-2-yl methyl carbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its reactivity and applications may differ from other carbonate esters due to the presence of the butan-2-yl group.
Properties
IUPAC Name |
butan-2-yl methyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-5(2)9-6(7)8-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRNVUVZUTULFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576926 |
Source
|
Record name | Butan-2-yl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35363-41-8 |
Source
|
Record name | Butan-2-yl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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